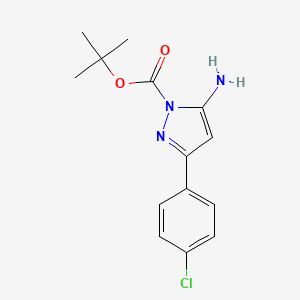

tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

Description

tert-Butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a pyrazole-derived compound featuring a 4-chlorophenyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Pyrazole scaffolds are widely studied due to their pharmaceutical relevance, including antitumor, antimicrobial, and kinase inhibitory activities.

Properties

IUPAC Name |

tert-butyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)20-13(19)18-12(16)8-11(17-18)9-4-6-10(15)7-5-9/h4-8H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKQRQHSQSLOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic applications. Medicine: The compound and its derivatives are explored for their potential use in drug discovery, particularly in the treatment of diseases such as cancer and inflammation. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the derivative and its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 5-Amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

tert-Butyl 5-Amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxylate

tert-Butyl 3-Amino-5-cyclobutyl-1H-pyrazole-1-carboxylate

- Structural Difference : Cyclobutyl replaces the 4-chlorophenyl group.

- Synthesis yield (86%) is higher, likely due to reduced steric demands.

Functional Group Variations

tert-Butyl 3-Amino-5-methyl-1H-pyrazole-1-carboxylate

Ethyl 5-Amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

- Structural Difference : Ethyl ester replaces the Boc group, and a 4-tert-butylphenyl group is present at the 1-position.

- Impact : The ethyl ester may reduce steric protection compared to Boc, affecting stability. The tert-butylphenyl group enhances hydrophobicity, which could improve blood-brain barrier penetration.

Stability and Electronic Effects

The Boc group in tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate acts as an electron-withdrawing group, disrupting pyrazole aromaticity and stabilizing reactive intermediates. This contrasts with unprotected pyrazoles, which are prone to decomposition. For example, selenourea derivatives of Boc-protected pyrazoles exhibit enhanced stability compared to non-Boc analogs.

Biological Activity

Tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

- Molecular Formula : CHClNO

- Molecular Weight : 274.75 g/mol

- CAS Number : 180903-14-4

Biological Activity Overview

The biological activities of this compound have been explored through various in vitro and in vivo studies. The compound has demonstrated significant potential in several areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, analogs with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.2 | EGFR inhibition |

| Compound B | A549 (Lung) | 12.7 | Apoptosis induction |

| This compound | HeLa (Cervical) | TBD | TBD |

2. Anti-inflammatory Properties

The pyrazole scaffold has been recognized for its anti-inflammatory effects. Compounds similar to this compound have been evaluated for their capacity to inhibit pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Data

| Compound | Assay Type | IC (μg/mL) | Reference |

|---|---|---|---|

| Compound C | TNF-alpha inhibition | 54.65 | |

| Compound D | IL-6 inhibition | TBD | TBD |

| This compound | TBD | TBD |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory diseases and cancers:

- Study on Inflammatory Diseases : A study conducted by MDPI reported that pyrazole derivatives exhibited significant inhibition of inflammatory markers in animal models, suggesting a potential therapeutic application for conditions like rheumatoid arthritis .

- Cancer Cell Line Study : Research published in NCBI indicated that certain pyrazole derivatives were effective against various cancer cell lines, showing a dose-dependent response and highlighting the importance of structural modifications for enhancing activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole core undergoes regioselective substitution reactions, particularly at the C4 position. For example, iodination or bromination can occur under electrophilic conditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NIS (N-iodosuccinimide), DMF, 80°C | tert-butyl 4-iodo-5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate | 92% |

This reaction is critical for further functionalization, such as cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Deprotection of the tert-Butyl Carboxylate

The tert-butyl group is cleaved under acidic conditions to yield the free pyrazole-carboxylic acid, enabling downstream modifications:

| Conditions | Product | Key Application | Reference |

|---|---|---|---|

| TFA (trifluoroacetic acid), DCM, 0°C → RT | 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylic acid | Intermediate for kinase inhibitors |

Deprotection is often followed by coupling reactions (e.g., amidation) to generate bioactive derivatives .

Functionalization of the Amino Group

The C5-amino group participates in acylation, sulfonation, and reductive alkylation:

| Reaction | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-acetyl derivative | Improves metabolic stability | |

| Sulfonation | Sulfonyl chloride, base | Sulfonamide analogs | Enhances kinase inhibition |

Cross-Coupling Reactions

The 4-chlorophenyl group facilitates palladium-catalyzed couplings, such as Buchwald-Hartwig amination:

| Reaction | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted analogs | 68% |

These reactions expand the compound’s utility in medicinal chemistry .

Cyclization and Ring Expansion

Under thermal or microwave conditions, the pyrazole ring undergoes cycloaddition to form fused heterocycles:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| 120°C, DMF | Pyrazolo[1,5-a]pyrimidine | Anticancer agents |

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the meta position:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-nitro-4-chlorophenyl derivative | 55% |

Key Stability Considerations:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate, and what key reaction conditions are critical for high yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters, followed by Boc protection. For example, ethyl acetoacetate derivatives can react with 4-chlorophenylhydrazine to form the pyrazole core. Subsequent hydrolysis (e.g., using KOH in ethanol under reflux) removes ester groups, and tert-butyl carbamate protection is introduced via coupling reagents like DCC/DMAP . Critical conditions include anhydrous environments for Boc protection and controlled pH during hydrolysis to avoid side reactions.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For instance, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) provide precise bond lengths and angles . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups, such as the Boc carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl vibrations .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR) and crystallographic findings in structural analysis?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity. For example, NMR may show averaged signals for rapidly interconverting tautomers, while XRD captures a single conformer. To resolve this, variable-temperature NMR or DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria and predict dominant forms . Cross-validation with HRMS and IR further ensures consistency .

Q. What computational methods are employed to predict the electronic properties and reactivity of this pyrazole derivative?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP level with basis sets like 6-311+G(d,p) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity toward electrophilic substitution at the 4-chlorophenyl ring or hydrogen bonding at the amino group . Molecular docking studies (e.g., AutoDock Vina) can also model interactions with biological targets like carbonic anhydrases .

Q. What strategies optimize the regioselectivity in the synthesis of substituted pyrazole derivatives like this compound?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using bulky tert-butyl groups directs substitution to the less hindered N1 position. Solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C vs. reflux) influence cyclocondensation kinetics. Microwave-assisted synthesis can enhance yields by reducing reaction times and side products .

Q. How to design biological activity assays for this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) show activity against carbonic anhydrases and prostaglandin synthases . Assays can include:

- Enzyme inhibition : Spectrophotometric monitoring of CO₂ hydration (carbonic anhydrase) or cyclooxygenase activity (prostaglandin synthases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination.

- Molecular dynamics simulations : To assess binding stability in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.